3-(Methylthio)benzyl alcohol

Übersicht

Beschreibung

3-(Methylthio)benzyl alcohol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

3-(Methylthio)benzyl alcohol is a type of alkylbenzene . The primary targets of alkylbenzenes are the benzylic positions, which are the carbon atoms attached to the aromatic ring . These positions are particularly reactive and can undergo various reactions .

Mode of Action

The compound interacts with its targets primarily through oxidation at the benzylic position . This oxidation is facilitated by the stabilization of free radicals at the benzylic position through resonance . The compound can also undergo nucleophilic substitution reactions at the benzylic position . The type of substitution (SN1 or SN2) depends on the degree of substitution at the benzylic position .

Biochemical Pathways

The metabolism of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway . This is in contrast to the well-established catechol meta-cleavage pathway . The compound is first oxidized to benzaldehyde, which is then converted to benzoate. Benzoate is further metabolized via the catechol ortho-cleavage pathway .

Result of Action

The result of the compound’s action is the transformation of this compound into various metabolites through oxidation and substitution reactions . These metabolites can then enter various biochemical pathways, contributing to the compound’s overall biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the compound’s reactivity. The pH and temperature of the environment can also impact the compound’s stability and the rate of its reactions .

Biologische Aktivität

3-(Methylthio)benzyl alcohol, a compound characterized by the presence of a methylthio group attached to a benzyl alcohol structure, has garnered attention for its potential biological activities. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and pharmacology.

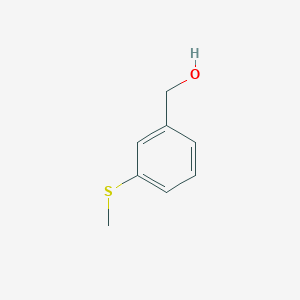

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₀OS. It consists of a benzyl alcohol framework where a methylthio group (-S-CH₃) is substituted at the meta position relative to the hydroxymethyl group. This structural modification influences its reactivity and biological interactions.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is beneficial for preventing cellular damage associated with various diseases, including cancer.

- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in malignant cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The methylthio group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets such as enzymes and receptors involved in cell signaling pathways.

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A case study focused on the antimicrobial efficacy of this compound highlighted its potential as a natural preservative in food products. The study revealed that incorporating this compound significantly reduced microbial load in meat samples over a storage period of two weeks.

- Cancer Research : Another case study investigated the cytotoxic effects on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to increased markers of apoptosis, including caspase activation and PARP cleavage.

Wissenschaftliche Forschungsanwendungen

Key Synthetic Routes

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction of 3-(Methylthio)benzaldehyde | Sodium borohydride | Room temperature | High |

| Reduction using lithium aluminum hydride | Lithium aluminum hydride | Anhydrous conditions | Moderate to high |

Organic Synthesis

3-(Methylthio)benzyl alcohol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

- Case Study : A study demonstrated that this compound can be oxidized to form 3-(Methylthio)benzaldehyde using environmentally friendly catalytic systems, highlighting its utility in green chemistry practices .

Research indicates that this compound has potential biological activities, particularly in developing antihyperglycemic agents. Its structure allows for modifications that enhance biological efficacy.

- Case Study : In a pharmacological study, derivatives of this compound were synthesized and evaluated for their glucose-lowering effects in diabetic models, showing promising results.

Medicinal Chemistry

The compound is a valuable building block for synthesizing therapeutic agents. Modifications to its structure can lead to new compounds with enhanced pharmacological properties.

- Notable Example : Research has focused on the synthesis of novel derivatives based on this compound that exhibit improved activity against specific cancer cell lines .

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes:

- Specialty Chemicals : It is involved in producing specialty chemicals used in coatings, adhesives, and sealants.

- Flavoring Agents : The compound's aromatic properties make it suitable for use as a flavoring agent in food products.

Eigenschaften

IUPAC Name |

(3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYJXUMJQBGDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482657 | |

| Record name | (3-methylsulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59083-33-9 | |

| Record name | (3-methylsulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.